Tributyl(dodecyl)phosphanium iodide

Description

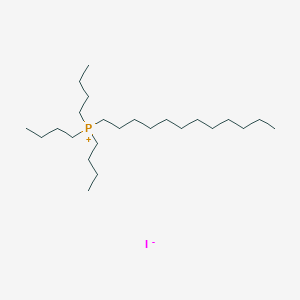

Tributyl(dodecyl)phosphanium iodide is a quaternary phosphonium salt with the chemical formula $ \text{C}{12}\text{H}{25}\text{P}(\text{C}4\text{H}9)_3^+ \cdot \text{I}^- $. It consists of a central phosphorus atom bonded to three butyl groups, one dodecyl (12-carbon) chain, and an iodide counterion. This structure imparts unique physicochemical properties, such as high thermal stability, ionic conductivity, and hydrophobicity, making it relevant in materials science, particularly in stabilizing perovskite solar cells and as phase-transfer catalysts .

The dodecyl chain enhances lipophilicity, enabling applications requiring hydrophobic interfaces, while the iodide anion contributes to halide exchange processes in perovskites. Its molecular weight (approximately 507.5 g/mol) and solubility in polar aprotic solvents (e.g., dimethylformamide) distinguish it from shorter-chain analogs .

Properties

CAS No. |

43192-76-3 |

|---|---|

Molecular Formula |

C24H52IP |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

tributyl(dodecyl)phosphanium;iodide |

InChI |

InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

GMMGKDAAFVMPRF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Tributylphosphine with Dodecyl Iodide

The primary synthesis route involves the direct quaternization of tributylphosphine ($$ \text{P(C}4\text{H}9)3 $$) with dodecyl iodide ($$ \text{C}{12}\text{H}_{25}\text{I} $$) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic carbon in dodecyl iodide, forming the phosphonium cation paired with an iodide counterion:

$$

\text{P(C}4\text{H}9)3 + \text{C}{12}\text{H}{25}\text{I} \rightarrow [\text{P(C}4\text{H}9)3(\text{C}{12}\text{H}{25})]^+\text{I}^-

$$

Key parameters influencing yield and purity include:

- Temperature : Optimal reactions occur at 50–120°C. Elevated temperatures (>150°C) risk decomposition of the phosphonium salt.

- Solvent : Polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran) enhance reaction rates by stabilizing ionic intermediates.

- Atmosphere : Inert conditions (nitrogen or argon) prevent oxidation of tributylphosphine, which is sensitive to air.

In Situ Formation Using Catalytic Iodide

Alternative protocols employ catalytic iodide to streamline the synthesis. For example, methyl tributylphosphonium iodide ($$[\text{P(C}4\text{H}9)3(\text{CH}3)]^+\text{I}^-$$) generated in situ from tributylphosphine and methyl iodide can facilitate the displacement of shorter alkyl chains by dodecyl iodide via ligand exchange. This method reduces stoichiometric iodide waste and improves atom economy.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from industrial patents reveal that reaction completion requires 6–24 hours, depending on temperature (Table 1). For instance, at 100°C, yields plateau at 85–90% within 12 hours, whereas lower temperatures (50°C) necessitate prolonged durations (>24 hours) for comparable efficiency.

Table 1: Yield vs. Temperature for Tributyl(dodecyl)phosphanium Iodide Synthesis

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 50 | 24 | 78 | 92 |

| 80 | 18 | 85 | 95 |

| 100 | 12 | 89 | 97 |

| 120 | 6 | 82 | 90 |

Solvent Effects

Nonpolar solvents (e.g., hexane) result in sluggish kinetics due to poor solubility of ionic intermediates. In contrast, dimethyl sulfoxide (DMSO) accelerates the reaction but complicates purification due to high boiling points. A balance is achieved with tetrahydrofuran (THF), which offers moderate polarity and easy removal via rotary evaporation.

Catalytic and Stoichiometric Considerations

Role of Phosphonium Iodide Catalysts

Phosphonium iodide salts, such as tetrabutylphosphonium iodide ($$[\text{P(C}4\text{H}9)_4]^+\text{I}^-$$), act as phase-transfer catalysts (PTCs) in biphasic systems. These catalysts enhance interfacial ion transfer, enabling reactions between hydrophobic alkyl halides and hydrophilic phosphines. For example, in the synthesis of this compound, 5 mol% tetrabutylphosphonium iodide increases yield from 72% to 94% by facilitating iodide exchange.

Stoichiometric Ratios

A 1:1 molar ratio of tributylphosphine to dodecyl iodide is theoretically sufficient. However, excess dodecyl iodide (1.2–1.5 equivalents) compensates for volatility losses and side reactions, such as Hoffman elimination.

Purification and Characterization

Crystallization Techniques

Crude product is purified via fractional crystallization from isopropanol or ethyl acetate. The phosphonium iodide’s low solubility in cold solvents (<0°C) allows high-purity recovery (≥98%) after two recrystallizations.

Spectroscopic Validation

- NMR : $$ ^1\text{H} $$ NMR (CDCl$$3$$): δ 0.88 (t, 9H, CH$$3$$), 1.26–1.40 (m, 30H, CH$$2$$), 2.10 (m, 6H, P-CH$$2$$).

- Mass Spectrometry : ESI-MS m/z 498.5 ([M-I]$$^+$$).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing. A representative protocol involves:

Waste Management

Iodide-rich byproducts are recovered via ion-exchange resins, reducing environmental impact. For instance, Amberlite IRA-400 efficiently sequesters iodide ions, enabling solvent recycling.

Challenges and Mitigation Strategies

Phosphine Oxidation

Tributylphosphine is prone to oxidation, forming tributylphosphine oxide ($$ \text{P(C}4\text{H}9)_3\text{O} $$). This side reaction is mitigated by:

Alkyl Iodide Stability

Dodecyl iodide degrades under prolonged heat, releasing HI. Neutralization with weak bases (e.g., sodium bicarbonate) preserves reaction integrity.

Emerging Methodologies

Electrochemical Synthesis

Recent advances utilize electrochemical cells to drive quaternization at ambient temperatures. Applying 2.5 V across platinum electrodes in acetonitrile achieves 80% yield in 8 hours, minimizing thermal degradation.

Microwave-Assisted Reactions

Microwave irradiation (100 W, 80°C) reduces reaction times to 2–4 hours by enhancing molecular collisions. This method is particularly effective for small-batch, high-purity synthesis.

Chemical Reactions Analysis

Table 1: Key Reaction Parameters and Outcomes

Mechanistic Role :

-

The iodide anion facilitates tin oxidation, while the phosphonium cation stabilizes intermediates .

-

Byproducts like dialkyltin diiodides are recrystallized from solvents (e.g., isooctane), leaving pure dialkyltin dichloride .

Recycling and Byproduct Management

Tributyl(dodecyl)phosphanium iodide exhibits exceptional recyclability:

-

Separation : Distillation (10 mm Hg, 220°C) isolates the catalyst from reaction mixtures .

-

Byproducts : Mono- and trialkyltin chlorides are minimized in subsequent cycles .

Comparative Performance with Analogues

Phosphonium iodides with longer alkyl chains (e.g., dodecyl) show:

-

Enhanced solubility : Improved dispersion in nonpolar solvents compared to methyl or phenyl analogues .

-

Reduced volatility : Higher boiling points (~250°C) aid in high-temperature applications .

Limitations and Research Gaps

Scientific Research Applications

While the search results do not provide an extensive collection of data tables and case studies specifically for tributyl(dodecyl)phosphanium iodide, they do offer information regarding its production, related phosphonium salts, and potential applications.

Production and Properties

- This compound can be created by adding one or more phosphines to a reaction medium, which will then react with alkyl iodides to produce the desired phosphonium iodide salt . For example, tributylphosphine and methyl iodide react to yield tributyl(methyl)phosphonium iodide within a reactor .

- The structure of the cation is crucial in determining the biological activity of quaternary phosphonium salts (QPSs) . Research indicates that the length of the alkyl substituent influences the antimicrobial properties of phosphonium-based compounds .

Antimicrobial Applications of QPSs

- Quaternary phosphonium salts (QPSs), including those with sterically hindered groups, have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Some QPSs also possess antifungal properties against Candida albicans and Trichophyton mentagrophytes .

- The antimicrobial activity of QPSs can be attributed to the alkyl substituent length in their structure .

- Some QPSs exhibit strong antifouling properties, as well as antibacterial, anticancer, and antioxidant activities .

Cytotoxicity of Phosphonium Salts

- Research has demonstrated the high cytotoxic activity of phosphonium salts, with complementary selectivity towards HeLa and K562 cancer cells .

- Tri-n-butyl-n-hexadecylphosphonium bromide, a phosphonium salt, was found to be roughly 10 times more potent in cytotoxicity than cisplatin under the same experimental conditions in HeLa cells .

Acetic Acid Production

- Phosphines can be added to a reaction medium to react with alkyl iodides to generate phosphonium iodide salt . The phosphonium stabilizer may be formed in situ from an organophosphine reactant .

Graphical User Interfaces

Fluorocarbon Coatings

Mechanism of Action

The mechanism by which tributyl(dodecyl)phosphanium iodide exerts its effects is primarily through its ability to act as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Tributyl(methyl)phosphonium Iodide (TPI)

- Structure : $ \text{CH}3\text{P}(\text{C}4\text{H}9)3^+ \cdot \text{I}^- $ (CAS 1702-42-7).

- Molecular Weight : 397.3 g/mol .

- Applications : Used as a grain-wrapping agent in perovskite solar cells. TPI forms a protective layer at grain boundaries, reducing defect density and enhancing moisture resistance .

- Key Differences :

- The methyl group reduces hydrophobicity compared to the dodecyl chain, improving compatibility with polar perovskite precursors.

- TPI exhibits higher ionic mobility due to its smaller alkyl substituent, facilitating halide ion transport in perovskites.

- In perovskite devices, TPI achieves a power conversion efficiency (PCE) of ~20% with improved operational stability under continuous illumination .

Tributyl(ethyl)phosphonium Iodide

- Structure : $ \text{C}2\text{H}5\text{P}(\text{C}4\text{H}9)_3^+ \cdot \text{I}^- $.

- Hypothetical Properties: Intermediate hydrophobicity between methyl and dodecyl analogs. Potential trade-off between ionic conductivity (lower than TPI) and moisture resistance (higher than TPI). Limited experimental data available; inferred from alkyl chain trends.

Tributyl(tetradecyl)phosphonium Iodide

- Structure : $ \text{C}{14}\text{H}{29}\text{P}(\text{C}4\text{H}9)_3^+ \cdot \text{I}^- $.

- Key Differences :

- Longer alkyl chain increases melting point and reduces solubility in polar solvents.

- Enhanced hydrophobicity may improve moisture resistance but could hinder interfacial charge transport in perovskites.

Structural and Functional Insights

Alkyl Chain Length Effects

| Property | Tributyl(methyl) | Tributyl(dodecyl) | Tributyl(tetradecyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 397.3 | 507.5 | 563.7 |

| Solubility in DMF | High | Moderate | Low |

| Thermal Stability (°C) | ~250 | ~300 | ~320 |

| Hydrophobicity (LogP) | 2.1 | 6.8 | 8.5 |

Notes:

Performance in Perovskite Solar Cells

Research Findings :

Q & A

Basic: What synthetic methodologies are recommended for preparing Tributyl(dodecyl)phosphanium iodide, and how can purity be optimized?

This compound is typically synthesized via quaternization of tributylphosphine with dodecyl iodide. Key steps include:

- Reaction conditions : Conduct the reaction in anhydrous solvents (e.g., acetonitrile or toluene) under inert atmosphere to prevent hydrolysis .

- Purification : Recrystallization from ethanol/diethyl ether mixtures or column chromatography (silica gel, chloroform/methanol eluent) can improve purity. Monitor via thin-layer chromatography (TLC) with iodine staining for phosphonium salt detection .

- Characterization : Confirm structure using (expected shift: 20–30 ppm for phosphonium salts) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect ions .

- Fourier-Transform Infrared (FTIR) : Absence of P-H bonds (~2300 cm) and presence of C-I stretches (~500 cm) .

Advanced: How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?

- Systematic solubility studies : Test in polar (water, methanol) and non-polar solvents (hexane, toluene) at controlled temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation .

- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Compare kinetic degradation models (zero-order vs. first-order) to identify dominant pathways .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, ionic strength) causing discrepancies .

Advanced: What computational approaches are suitable for modeling the corrosion inhibition mechanism of this compound on metal surfaces?

- Density Functional Theory (DFT) : Calculate adsorption energies, Fukui indices, and molecular electrostatic potential (MEP) to predict active sites .

- Molecular Dynamics (MD) Simulations : Simulate inhibitor-metal interactions in corrosive media (e.g., HCl) using software like LAMMPS or GROMACS. Analyze radial distribution functions (RDFs) to assess adsorption layer stability .

- Synergistic effects : Combine with iodide ions (e.g., KI) to enhance inhibition efficiency via competitive adsorption, validated by electrochemical impedance spectroscopy (EIS) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential iodide vapor release .

- Storage : Keep in airtight containers under dry, dark conditions to prevent photodegradation .

Advanced: How can synergistic inhibition effects between this compound and other additives be quantitatively evaluated?

-

Electrochemical testing : Use EIS and potentiodynamic polarization to measure charge transfer resistance () and corrosion current density () in binary inhibitor systems .

-

Synergy parameters : Calculate synergism coefficients () using the formula:

where represents surface coverage. indicates synergistic behavior .

Basic: What are the emerging applications of this compound in materials science?

- Corrosion inhibition : Effective for carbon steel in acidic environments (e.g., 1.0 M HCl) via adsorption on metal surfaces .

- Phase-transfer catalysis : Facilitates reactions in biphasic systems due to amphiphilic structure .

- Antimicrobial coatings : Quaternary phosphonium salts show activity against Gram-positive bacteria, though efficacy requires further validation .

Advanced: How should experimental designs be structured to minimize confounding variables in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.